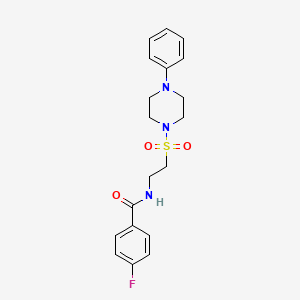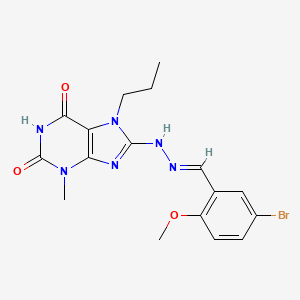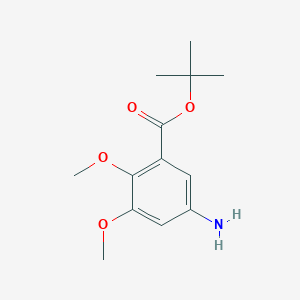![molecular formula C9H12O3 B2355844 Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate CAS No. 2248282-13-3](/img/structure/B2355844.png)
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic lactone that has been synthesized using different methods.1.25.13]octane-2-carboxylate.
Mechanism of Action
The mechanism of action of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield with high purity. In addition, the compound has been extensively studied, and there is a significant amount of literature available on its properties and potential applications. However, there are also some limitations to using Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in lab experiments. For example, the compound may be unstable under certain conditions, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate. One area of interest is the development of new synthetic methods for the compound. This could involve the use of different starting materials or the optimization of existing methods. Another area of interest is the elucidation of the compound's mechanism of action. This could involve the use of advanced techniques such as X-ray crystallography or molecular modeling. Finally, there is a need for further studies on the potential applications of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in fields such as medicine, materials science, and organic chemistry.
In conclusion, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a compound that has significant potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesis Methods
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene-1,4-diol with maleic anhydride in the presence of toluene and p-toluenesulfonic acid. The reaction produces the desired compound in good yield with high purity.
Scientific Research Applications
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been used as a chiral building block in the synthesis of other compounds.
properties
IUPAC Name |
methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-7(10)6-2-8(6)3-9(4-8)5-12-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMUMRKSBAPROE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)


![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
